![molecular formula C8H8BrClF3N3S B2816290 ({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide CAS No. 317821-75-3](/img/structure/B2816290.png)
({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. It contains a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted at the 3rd position with a chlorine atom and at the 5th position with a trifluoromethyl group . The 2nd position of the pyridine ring is linked to a methylimidamide group via a sulfanyl group .Applications De Recherche Scientifique
Transformation into Heterocyclic Derivatives
Research by Nedolya et al. (2018) demonstrated the formation of derivatives like 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one. This process involved treating methyl 2-[(6-methyl-3-ethoxy-5,6-dihydropyridin-2-yl)sulfanyl]-acetate with hydrochloric acid, resulting in unexpected hydration and elimination reactions (Nedolya, Tarasova, Albanov, & Trofimov, 2018).
Synthesis of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine Derivatives
Bradiaková et al. (2009) explored the synthesis of derivatives involving 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one. This involved reactions with phosphorus sulfide and nucleophilic substitution to create 4-substituted furopyridines (Bradiaková, Ďurčeková, Prónayová, Gatial, & Krutošíková, 2009).
Development of 3-Aryl-2-sulfanylthienopyridines
Kobayashi, Suzuki, and Egara (2013) developed a three-step procedure for synthesizing 3-aryl-2-sulfanylthienopyridines. This process included treating aryl(2-halopyridin-3-yl)methanones with Na2S⋅9 H2O and chloromethyl sulfides (Kobayashi, Suzuki, & Egara, 2013).
Synthesis of Benzimidazole Derivatives with Pyridine Moiety
Prasad, Rani, and Anusha (2018) synthesized a series of benzimidazole derivatives by coupling 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with pyridine derivatives. This included the oxidation of these derivatives to create sulfinyl versions (Prasad, Rani, & Anusha, 2018).
Synthesis of Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives
Bassyouni and Fathalla (2013) focused on synthesizing heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, highlighting their potential biological activities like antimicrobial and anticancer properties. This involved reactions of compounds with various reagents to create multiple derivatives (Bassyouni & Fathalla, 2013).
Iron(II) Complexes with Sulfanyl Substituents
Cook et al. (2015) studied iron(II) complexes involving 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands. They observed various spin-crossover phenomena and phase changes in these complexes (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are known to interact with various enzymes and receptors, but the specific targets can vary depending on the exact structure of the compound .
Mode of Action
It’s known that the trifluoromethyl group in pyridine derivatives can enhance the lipophilicity and metabolic stability of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been found to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the metabolic stability of the compound, which could potentially affect its bioavailability .
Result of Action
Trifluoromethylpyridines and their derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Propriétés
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3S.BrH/c9-5-1-4(8(10,11)12)2-15-6(5)3-16-7(13)14;/h1-2H,3H2,(H3,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYRMRYQYJRHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CSC(=N)N)C(F)(F)F.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


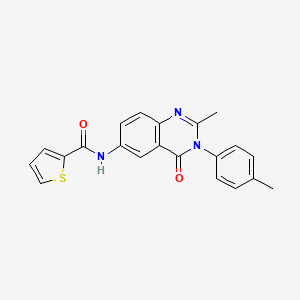
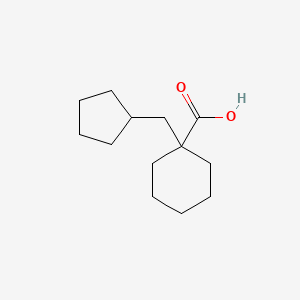
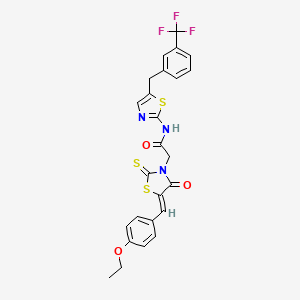
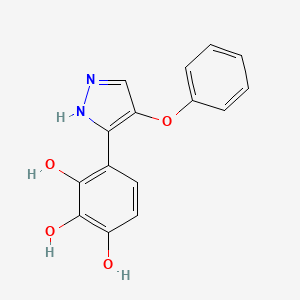
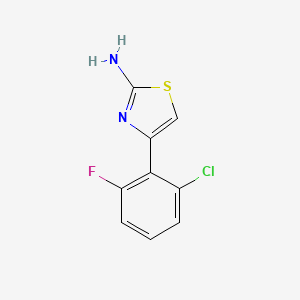
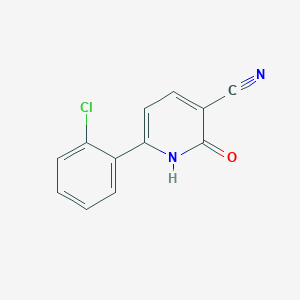
![3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2816216.png)
![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2816217.png)
![(2E)-3-(4-nitrophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2816218.png)
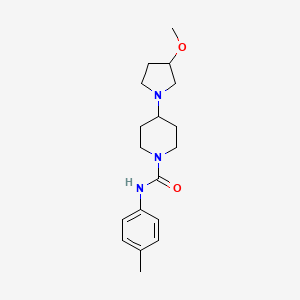
![5-Azaspiro[3.5]non-7-ene;hydrochloride](/img/structure/B2816222.png)
![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)
![N-(2,4-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816227.png)